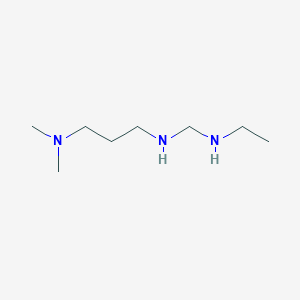
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine is a chemical compound with a complex structure that includes both ethylamino and dimethylpropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine typically involves a multi-step process. One common method includes the reaction of N,N-dimethylpropane-1,3-diamine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The ethylamino and dimethylpropane groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
N1-Methylpseudouridine: Similar in structure but with different functional groups.
1-Methylnicotinamide: Shares some structural similarities but has distinct biological activities.
Uniqueness
N1-((Ethylamino)methyl)-N3,N3-dimethylpropane-1,3-diamine is unique due to its specific combination of ethylamino and dimethylpropane groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H21N3 |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(ethylaminomethyl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C8H21N3/c1-4-9-8-10-6-5-7-11(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
CNKVTPBHLYTSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


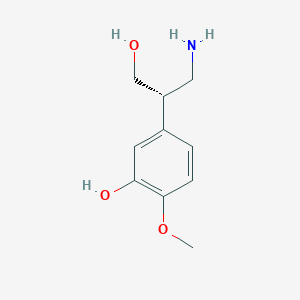
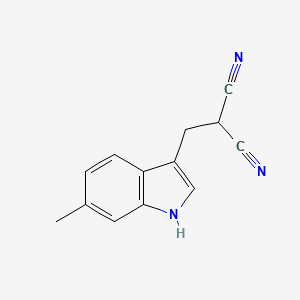

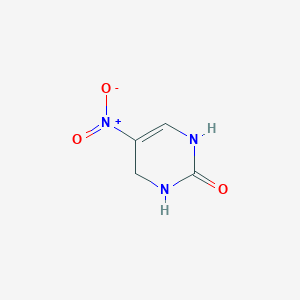

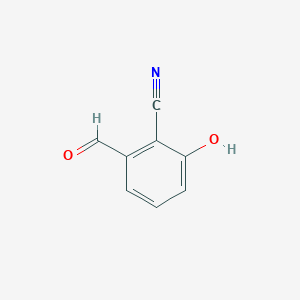

![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
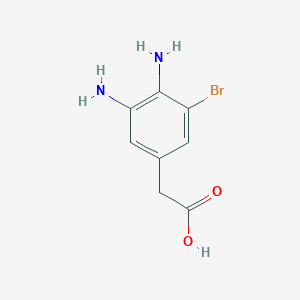

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
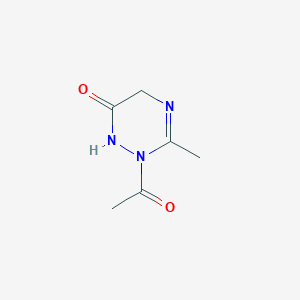
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
